Naphthaceno[2,1,12,11-opqra]naphthacene
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthaceno[2,1,12,11-opqra]naphthacene typically involves the cyclodehydrogenation of suitable precursors. One common method is the oxidative cyclodehydrogenation of hexaphenylbenzene using iron(III) chloride (FeCl₃) as a catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its specialized applications and the complexity of its synthesis. the methods used in research laboratories can be scaled up with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
Naphthaceno[2,1,12,11-opqra]naphthacene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic substitution reactions can occur, where hydrogen atoms on the benzene rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine (Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Formation of quinones and other oxygenated derivatives.
Reduction: Formation of partially hydrogenated derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Naphthaceno[2,1,12,11-opqra]naphthacene has several scientific research applications, including:
Electrochemical Properties: It exhibits remarkable electrochemical properties and can undergo reversible conversion into planar polycyclic aromatic hydrocarbons upon electrochemical oxidation.
Environmental Monitoring: It has been detected in environmental samples like soots, making it significant for environmental monitoring and assessing potential health risks.
Fuel Pyrolysis: Identified as a product in the supercritical pyrolysis of toluene and Fischer-Tropsch synthetic jet fuel.
Electrical Conductivity:
Optical Characteristics: Studied for its optical characteristics in crystal structures.
Mechanism of Action
The mechanism of action of Naphthaceno[2,1,12,11-opqra]naphthacene involves its interaction with molecular targets through π-π stacking interactions due to its planar structure. These interactions can influence electron mobility and conductivity, making it useful in electronic and molecular device applications.
Comparison with Similar Compounds
Similar Compounds
Coronene: Another polycyclic aromatic hydrocarbon with a similar structure but fewer fused benzene rings.
Perylene: A polycyclic aromatic hydrocarbon with five fused benzene rings.
Anthracene: A simpler polycyclic aromatic hydrocarbon with three fused benzene rings.
Uniqueness
Naphthaceno[2,1,12,11-opqra]naphthacene is unique due to its extended structure with six fused benzene rings, which imparts high thermal stability, electron mobility, and fluorescence properties. These characteristics make it particularly valuable in advanced electronic and molecular device applications.
Properties
IUPAC Name |
octacyclo[15.11.1.14,28.02,15.03,12.06,11.019,24.025,29]triaconta-1,3(12),4,6,8,10,13,15,17,19,21,23,25(29),26,28(30)-pentadecaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H16/c1-3-7-23-17(5-1)13-21-15-19-10-12-26-24-8-4-2-6-18(24)14-22-16-20-9-11-25(23)27(21)29(20)30(19)28(22)26/h1-16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVOGQHPOOFLNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C=C5C=CC6=C7C5=C4C(=CC7=CC8=CC=CC=C68)C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H16 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40172134 | |
Record name | Naphthaceno(2,1,12,11-opqra)naphthacene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40172134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188-42-1 | |
Record name | Naphthaceno(2,1,12,11-opqra)naphthacene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000188421 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthaceno(2,1,12,11-opqra)naphthacene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40172134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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